molecular formula C15H15N5O2 B2894845 1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-35-7

1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2894845
CAS RN: 942008-35-7
M. Wt: 297.318
InChI Key: OODVRLAYEXZGBD-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity .


Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .

Scientific Research Applications

Antiviral Research

This compound has shown promise in antiviral research, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study demonstrated that derivatives of this compound could inhibit the main protease (Mpro) of SARS-CoV-2, which plays a crucial role in the viral maturation process . By preventing the replication of the virus, these derivatives could serve as potential therapeutic agents against COVID-19.

Cancer Treatment

Pyrido[2,3-d]pyrimidines, the class of compounds to which F2455-0531 belongs, have been identified as having antiproliferative properties . This suggests that they could be used in the development of cancer treatments, targeting rapidly dividing cancer cells to inhibit their growth.

Molecular Docking Studies

F2455-0531 can be used in molecular docking studies to predict the orientation of the compound when bound to a protein target . This is valuable in the drug discovery process, helping to identify how the compound interacts with various biological targets and its potential efficacy.

Biological Activity Profiling

Due to the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines, F2455-0531 can be used in profiling studies to determine its bioactivity spectrum. This includes assessing its antimicrobial, anti-inflammatory, and analgesic properties .

Drug Synthesis

The compound’s structure is conducive to chemical transformations, making it a candidate for the synthesis of novel drug molecules. It can serve as a starting point for the creation of a variety of pharmacologically active derivatives .

properties

IUPAC Name

1,3-dimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-7-17-13)18-9-10-4-3-6-16-8-10/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODVRLAYEXZGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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